molecular formula C10H14FN3O B15308268 1-(4-Fluorophenyl)-3-(2-(methylamino)ethyl)urea CAS No. 1248083-18-2

1-(4-Fluorophenyl)-3-(2-(methylamino)ethyl)urea

Cat. No.: B15308268
CAS No.: 1248083-18-2
M. Wt: 211.24 g/mol
InChI Key: QTPPTIMXBATNMY-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(2-(methylamino)ethyl)urea is an organic compound that features a fluorophenyl group and a methylaminoethyl group attached to a urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-(2-(methylamino)ethyl)urea typically involves the reaction of 4-fluoroaniline with an isocyanate derivative. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and automated systems can further enhance the production process, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-(2-(methylamino)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(2-(methylamino)ethyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-Fluorophenyl)-3-(2-(methylamino)ethyl)urea exerts its effects involves interactions with specific molecular targets. The fluorophenyl group can engage in π-π stacking interactions, while the urea backbone can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-(2-(methylamino)ethyl)urea
  • 1-(4-Bromophenyl)-3-(2-(methylamino)ethyl)urea
  • 1-(4-Methylphenyl)-3-(2-(methylamino)ethyl)urea

Uniqueness

1-(4-Fluorophenyl)-3-(2-(methylamino)ethyl)urea is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and interactions. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for various applications.

Properties

CAS No.

1248083-18-2

Molecular Formula

C10H14FN3O

Molecular Weight

211.24 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-[2-(methylamino)ethyl]urea

InChI

InChI=1S/C10H14FN3O/c1-12-6-7-13-10(15)14-9-4-2-8(11)3-5-9/h2-5,12H,6-7H2,1H3,(H2,13,14,15)

InChI Key

QTPPTIMXBATNMY-UHFFFAOYSA-N

Canonical SMILES

CNCCNC(=O)NC1=CC=C(C=C1)F

Origin of Product

United States

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